2-{4-[(Z)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide
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Overview
Description
2-{4-[(Z)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a thiazole ring and phenoxyacetamide group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Z)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide typically involves multiple steps:
Preparation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea reacts with an α-halocarbonyl compound.
Introduction of the phenoxy group: This involves the nucleophilic substitution of a phenol derivative with an appropriate leaving group.
Formation of the acetamide linkage: The amide bond formation can be done using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: For large-scale production, optimizing these steps involves using robust and scalable reactions:
High-pressure reactions to enhance yields.
Continuous flow synthesis to improve reaction efficiency.
Catalysts to lower energy requirements and increase reaction rates.
Types of Reactions
Oxidation: The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an aprotic solvent.
Substitution: Halogenated reagents (e.g., N-bromosuccinimide) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation yields sulfoxides or sulfones.
Reduction yields alcohol derivatives.
Substitution products depend on the specific electrophiles used.
Scientific Research Applications
The compound's applications are varied:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties due to the thiazole moiety.
Medicine: Potential candidate for drug development, especially for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound acts by interacting with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell membranes, and DNA.
Pathways Involved: It can inhibit enzyme activity by binding to active sites, alter signal transduction pathways, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
2-{4-[(Z)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide stands out due to its unique combination of a thiazole ring and phenoxyacetamide group. Similar Compounds
2-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide
2-{4-[(Z)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenyl}acetamide
2-{4-[(Z)-(2-mercapto-1,3-thiazol-4(5H)-one)methyl]phenoxy}acetamide
These similar compounds vary slightly in their chemical structure but exhibit different reactivities and biological activities, highlighting the importance of specific structural components in determining function and application.
Properties
IUPAC Name |
2-[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWSMSDQCHYGBL-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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